molecular formula C20H14F4N4O3 B14171475 Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro-

Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro-

Cat. No.: B14171475
M. Wt: 434.3 g/mol
InChI Key: SMOJVTPALLWLKJ-LJQANCHMSA-N
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Description

Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro- is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyrazole ring, and a benzoxazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro- typically involves multiple steps, including the formation of the benzoxazine ring, the introduction of the trifluoromethyl group, and the attachment of the pyrazole ring. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyrazole ring are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrazole and benzoxazine rings contribute to its bioactivity and versatility in synthetic applications .

Properties

Molecular Formula

C20H14F4N4O3

Molecular Weight

434.3 g/mol

IUPAC Name

4-fluoro-N-[[(4S)-2-oxo-6-(1H-pyrazol-5-yl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-4-yl]methyl]benzamide

InChI

InChI=1S/C20H14F4N4O3/c21-13-4-1-11(2-5-13)17(29)25-10-19(20(22,23)24)14-9-12(15-7-8-26-28-15)3-6-16(14)27-18(30)31-19/h1-9H,10H2,(H,25,29)(H,26,28)(H,27,30)/t19-/m1/s1

InChI Key

SMOJVTPALLWLKJ-LJQANCHMSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NC[C@@]2(C3=C(C=CC(=C3)C4=CC=NN4)NC(=O)O2)C(F)(F)F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2(C3=C(C=CC(=C3)C4=CC=NN4)NC(=O)O2)C(F)(F)F)F

Origin of Product

United States

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